alpha-Hydroxytriazolam

Catalog No.
S602484
CAS No.
37115-45-0
M.F
C17H12Cl2N4O
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Hydroxytriazolam

CAS Number

37115-45-0

Product Name

alpha-Hydroxytriazolam

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO

Synonyms

1-hydroxymethyltriazolam, alpha-hydroxytriazolam

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO

As a Metabolite of Triazolam:

Alpha-Hydroxytriazolam (α-OHTRZ) is primarily studied as a metabolite of the prescription medication Triazolam, a benzodiazepine used for short-term treatment of insomnia. Triazolam undergoes metabolism in the liver, and alpha-hydroxytriazolam is one of the major metabolites formed []. Research on alpha-hydroxytriazolam often focuses on understanding its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) []. This information is crucial for determining the efficacy and safety of Triazolam as a therapeutic agent.

Analytical Applications:

Due to its presence in urine following Triazolam administration, alpha-hydroxytriazolam is a target analyte in toxicological and forensic analyses. Researchers have developed and validated analytical methods for detecting and quantifying alpha-hydroxytriazolam in urine samples. These methods typically employ techniques like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/tandem mass spectrometry (LC/MS/MS) [, ]. This allows for the identification and confirmation of Triazolam use, which can be helpful in various clinical and legal settings.

Research on Pharmacological Effects:

While limited, some research has investigated the pharmacological properties of alpha-hydroxytriazolam itself. Studies suggest that alpha-hydroxytriazolam may possess similar sedative and hypnotic effects to Triazolam, although its potency is likely lower []. However, further research is needed to fully understand the pharmacological profile of alpha-hydroxytriazolam and its potential clinical significance.

Future Directions:

Research on alpha-hydroxytriazolam is ongoing, with potential future directions focusing on:

  • Understanding the complete metabolic pathway of Triazolam and the role of alpha-hydroxytriazolam in its overall pharmacological effects.
  • Developing more sensitive and specific analytical methods for detecting and quantifying alpha-hydroxytriazolam in biological samples.
  • **Investigating the potential drug interactions between alpha-hydroxytriazolam and other medications.

Alpha-Hydroxytriazolam is an active metabolite of triazolam, a well-known benzodiazepine used primarily for its sedative and anxiolytic properties. The compound is characterized by the chemical formula C17H12Cl2N4OC_{17}H_{12}Cl_{2}N_{4}O and has a CAS number of 37115-45-0. Structurally, it is a derivative of triazolam, featuring an additional hydroxyl group that influences its pharmacological activity and metabolic pathway. Alpha-Hydroxytriazolam exists as a white solid and is soluble in solvents such as dimethyl sulfoxide and methanol when warmed .

Alpha-Hydroxytriazolam itself is not known to have any significant pharmacological activity. As a metabolite, it represents a deactivated form of triazolam that is eliminated from the body []. Triazolam's mechanism of action as a sleep medication involves potentiating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system [].

The chemical behavior of alpha-hydroxytriazolam is largely dictated by its functional groups. As a hydroxylated derivative of triazolam, it participates in various reactions typical of alcohols and benzodiazepines:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Conjugation: It may undergo conjugation with glucuronic acid, enhancing its solubility and facilitating excretion.
  • Degradation: Under acidic or basic conditions, it can decompose into simpler compounds.

These reactions are essential for understanding its metabolic pathways and interactions within biological systems .

Alpha-Hydroxytriazolam exhibits significant biological activity, primarily as an anxiolytic and sedative agent. It is known to bind to the gamma-aminobutyric acid receptor, enhancing inhibitory neurotransmission in the central nervous system. This mechanism contributes to its effects in promoting sleep and reducing anxiety. Studies have also indicated that alpha-hydroxytriazolam has anticonvulsant properties in animal models, suggesting potential therapeutic applications in seizure management .

Alpha-Hydroxytriazolam can be synthesized through several methods, primarily involving the hydroxylation of triazolam. Common approaches include:

  • Chemical Hydroxylation: Utilizing reagents such as peracids or hydrogen peroxide to introduce the hydroxyl group at specific positions on the triazolam molecule.
  • Biotransformation: Employing microbial or enzymatic systems that mimic human metabolism to produce alpha-hydroxytriazolam from triazolam.

These methods are essential for producing the compound for research purposes and understanding its pharmacokinetics .

  • Pharmacokinetic Studies: It is often used as a reference standard in studies examining the metabolism of triazolam.
  • Clinical Toxicology: Understanding its presence in biological samples can aid in toxicological assessments related to benzodiazepine use.
  • Drug Development: Insights gained from studying this metabolite can inform the development of new anxiolytic medications with improved safety profiles .

Interaction studies involving alpha-hydroxytriazolam focus on its pharmacokinetic properties and potential interactions with other drugs:

  • Cytochrome P450 Enzymes: Alpha-hydroxytriazolam is primarily metabolized by CYP3A4, which can be inhibited by various substances, leading to altered drug levels and effects.
  • Grapefruit Juice Interaction: Similar to triazolam, consumption of grapefruit juice can significantly affect the metabolism of alpha-hydroxytriazolam due to CYP3A4 inhibition, resulting in increased plasma concentrations .

Several compounds share structural similarities with alpha-hydroxytriazolam, particularly within the benzodiazepine class. Notable examples include:

CompoundStructure TypeKey Characteristics
TriazolamBenzodiazepineSedative, anxiolytic; parent compound
4-HydroxytriazolamBenzodiazepine metaboliteSimilar effects; less potent than alpha-hydroxytriazolam
DiazepamBenzodiazepineLonger half-life; commonly prescribed
LorazepamBenzodiazepineAnxiolytic; used for acute anxiety

Alpha-hydroxytriazolam is unique due to its specific metabolic pathway from triazolam and its distinct pharmacological profile as an active metabolite. Its rapid metabolism contributes to its short-lived effects compared to other benzodiazepines .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

A drug rape case involving triazolam detected in hair and urine

S Stybe Johansen, R Dahl-Sørensen
PMID: 22160334   DOI: 10.1007/s00414-011-0654-6

Abstract

In recent years, there has been heightened awareness regarding the use of drugs to modify a person's behavior to facilitate crime. A drug rape case involving the potent, short-acting sedative triazolam will be presented. On three occasions, the victim consumed green tea and chocolate before being massaged and ultimately sexually abused. Screening for alcohol, commonly used drugs and illicit substances in blood and urine sampled during the forensic examination 20 h after the last incident, was negative. Consequently, hair samples for chemical analysis were taken from the assaulted individual 34 days after the last incidents. The hair was cut into three 2-cm segments (0-6 cm) that were washed, dissolved in extraction solvent and screened and verified by ultra performance liquid chromatography coupled with time of flight mass spectrometry (UPLC-TOF-MS) and with tandem mass spectrometry (UPLC-MS/MS), respectively. In the 2-cm hair segment corresponding to the period of the alleged assaults, the presence of the sedative triazolam was revealed at a concentration of 1.0 pg/mg hair. The preserved urine sample, taken 20 h after the last incident, was reanalyzed by UPLC-MS/MS for metabolites of triazolam, and 39 μg/l α-hydroxytriazolam was detected in the hydrolyzed urine. This case illustrates that hair is a valuable forensic specimen in situations where natural processes have eliminated the drug from typical biological specimens due to delays in the crime being reported. Furthermore, it was possible to verify the hair finding with a urine sample by detection of a metabolite of triazolam.


Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry

Ryh-Nan Pan, Cheng-Huei Hsiong, Pei-Wei Huang, Wei-Shiuan Tsai, Wen-Yi Li, Li-Heng Pao
PMID: 21439153   DOI: 10.1093/anatox/35.3.170

Abstract

A simple, simultaneous, sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the determination of triazolam and its metabolites, α-hydroxytriazolam (α-OHTRZ) and 4-hydroxytriazolam (4-OHTRZ), in human urine was developed and validated. Triazolam-d4 was used as the internal standard (IS). This analysis was carried out on a Thermo(®) C(18) column, and the mobile phase was composed of acetonitrile/H(2)O/formic acid (35:65:0.2, v/v/v). Detection was performed on a triple-quadrupole tandem MS using positive ion mode electrospray ionization, and quantification was performed by multiple reaction monitoring mode. The MS-MS ion transitions monitored were m/z 343.1 → 308.3, 359.0 → 331.0, 359.0 → 111.2, and 347.0 → 312.0 for triazolam, α-OHTRZ, 4-OHTRZ, and triazolam-d(4), respectively. The lower limits of quantification of the analytical method were 0.5 ng/mL for triazolam, 5 ng/mL for α-OHTRZ, and 0.5 ng/mL for 4-OHTRZ. The within- and between-run precisions were less than 15%, and accuracy was -12.33% to 9.76%. The method was proved to be accurate and specific, and it was applied to a urinary excretion study of triazolam in healthy Chinese volunteers.


Acute intoxication caused by overdose of flunitrazepam and triazolam: high concentration of metabolites detected at autopsy examination

Akira Namera, Ryosuke Makita, Tatsuro Saruwatari, Aiko Hatano, Hiroaki Shiraishi, Masataka Nagao
PMID: 21372658   DOI: 10.1097/PAF.0b013e31820f1514

Abstract

A 52-year-old woman was found dead on the floor of the living room on the first floor of a house, which belonged to the man with whom she shared the house. On visiting the site, her clothes were found to be undisturbed. Packages of flunitrazepam (Silece, 2 mg/tablet) and triazolam (Halcion, 0.25 mg/tablet) were found strewn around the victim. Toxicological analysis was performed, and the concentrations of flunitrazepam, triazolam, and their metabolites in the victim's blood and urine were measured by high-performance liquid chromatography coupled with photodiode array and mass spectrometry. A high blood concentration of 7-aminoflunitrazepam was detected (1,270 ng/g), and further metabolites such as 7-acetamidoflunitrazepam, 7-acetamidodesmethylflunitrazepam, and 7-aminodesmethylflunitrazepam were detected in the blood and urine samples. In addition, 4-hydroxytriazolam and α-hydroxytriazolam were detected in her urine at a concentration of 950 and 12,100 ng/mL, respectively.On the basis of the autopsy findings and toxicology results of high concentrations of both flunitrazepam and triazolam derivatives, the cause of death was determined to be acute intoxication from flunitrazepam and triazolam.


LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium

Stephanie J Marin, Gwendolyn A McMillin
PMID: 20077062   DOI: 10.1007/978-1-60761-459-3_9

Abstract

We describe a single method for the detection and quantitation of 13 commonly prescribed benzodiazepines and metabolites: alpha-hydroxyalprazolam, alpha-hydroxyethylflurazepam, alpha-hydroxytriazolam, alprazolam, desalkylflurazepam, diazepam, lorazepam, midazolam, nordiazepam, oxazepam, temazepam, clonazepam and 7-aminoclonazepam in urine, serum, plasma, and meconium. The urine and meconium specimens undergo enzyme hydrolysis to convert the compounds of interest to their free form. All specimens are prepared for analysis using solid-phase extraction (SPE), analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), and quantified using a three-point calibration curve. Deuterated analogs of all 13 analytes are included as internal standards. The instrument is operated in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ionization mode. Urine and meconium specimens have matrix-matched calibrators and controls. The serum and plasma specimens are quantified using the urine calibrators but employing plasma-based controls. Oxazepam glucuronide is used as a hydrolysis control.


Determination of triazolam and alpha-hydroxytriazolam in guinea pig hair after a single dose

Qiran Sun, Ping Xiang, Baohua Shen, Hui Yan, Min Shen
PMID: 20223101   DOI: 10.1093/jat/34.2.89

Abstract

A sensitive liquid chromatography-tandem mass spectrometry method is presented for determination of triazolam and alpha-hydroxytriazolam in guinea pig hair after a single dose of triazolam. Eighteen guinea pigs were divided into three dosage groups (10, 100, and 500 microg/kg) and administrated a single dose of triazolam intragastrically. Before administration, drug-free hair was shaved from their back. Newly grown hair in shaved area was collected every seven days after administration. About 20 mg of decontaminated hair was cut into small segments and incubated in 2 mL of phosphate buffer (pH 8.4) at 45 degrees C overnight. Triazolam-d(4) and alpha-hydroxytriazolam-d(4) were used as internal standards, and liquid-liquid extraction was performed with 3 mL of ethyl ether. The sample was separated on an Allure propyl PFP column with a mobile phase of acetonitrile/20 mM ammonium acetate (7:3, v/v). Detection was implemented with multiple reaction monitoring mode by an API4000 triple-quadrupole tandem mass spectrometer. Limits of detection for triazolam and alpha-hydroxytriazolam were 1 and 5 pg/mg, respectively. Triazolam and alpha-hydroxytriazolam could only be detected in the first week, and 100 microg/kg was the minimal dosage detectable in guinea pig hair. The concentration of triazolam in hair was related with administration dosage and hair color. alpha-Hydroxytriazolam has a higher concentration than triazolam in guinea pig hair.


Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS)

Bruce A Goldberger, Chris W Chronister, Michele L Merves
PMID: 20077061   DOI: 10.1007/978-1-60761-459-3_8

Abstract

The benzodiazepine assay utilizes gas chromatography-mass spectrometry (GC-MS) for the analysis of diazepam, nordiazepam, oxazepam, temazepam, lorazepam, alpha-hydroxyalprazolam, and alpha-hydroxytriazolam in blood and urine. A separate assay is employed for the analysis of alprazolam. Prior to solid phase extraction, urine specimens are subjected to enzyme hydrolysis. The specimens are fortified with deuterated internal standard and a five-point calibration curve is constructed. Specimens are extracted by mixed-mode solid phase extraction. The benzodiazepine extracts are derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) producing tert-butyldimethyl silyl derivatives; the alprazolam extracts are reconstituted in methanol without derivatization. The final extracts are then analyzed using selected ion monitoring GC-MS.


Pomegranate juice does not impair clearance of oral or intravenous midazolam, a probe for cytochrome P450-3A activity: comparison with grapefruit juice

Dora Farkas, Lauren E Oleson, Yanli Zhao, Jerold S Harmatz, Miguel A Zinny, Michael H Court, David J Greenblatt
PMID: 17322140   DOI: 10.1177/0091270006298359

Abstract

The effect of pomegranate juice (PJ) or grapefruit juice (GFJ) on CYP3A activity was studied in vitro and in healthy human volunteers. In human liver microsomes, the mean 50% inhibitory concentrations (IC(50)) for PJ and GFJ versus CYP3A (triazolam alpha-hydroxylation) were 0.61% and 0.55%, (v/v) respectively, without preincubation of inhibitor with microsomes. After preincubation, the IC(50) for PJ increased to 0.97% (P < .05), whereas the IC(50) for GFJ decreased to 0.41% (P < .05), suggesting mechanism-based inhibition by GFJ but not PJ. Pretreatment of volunteer subjects (n = 13) with PJ (8 oz) did not alter the elimination half-life, volume of distribution, or clearance of intravenous midazolam (2 mg). Administration of PJ also did not affect C(max), total area under the curve (AUC), or clearance of oral midazolam (6 mg). However, GFJ (8 oz) increased midazolam C(max) and AUC by a factor of 1.3 and 1.5, respectively, and reduced oral clearance to 72% of control values. Thus, PJ does not alter clearance of intravenous or oral midazolam, whereas GFJ impairs clearance and elevates plasma levels of oral midazolam.


Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma

Stephanie J Marin, Mark Roberts, Michelle Wood, Gwendolyn A McMillin
PMID: 22833647   DOI: 10.1093/jat/bks059

Abstract

This paper reports an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method to quantitate 21 benzodiazepines, zolpidem and zopiclone in serum and plasma. After liquid-liquid extraction, an Acquity UPLC with a TQ Detector and BEH C18 column was used (Waters, Milford, MA). The injection-to-injection run time was 7.5 min. Forty-eight authentic serum and plasma patient specimens were analyzed and results compared to those obtained using a previously published method. Average r(2) values for linearity (1 to 1,000 ng/mL over five days) were all above 0.995, except α-hydroxytriazolam (0.993). Intra-day and inter-day relative standard deviation values were within ± 15% and the percent deviation from the expected concentrations were within ± 11%. Recovery ranged from 62 to 89%. Matrix effects ranged from -28% to +6%. The limits of detection were 1 ng/mL, except for lorazepam, nordiazepam, oxazepam and temazepam (5 ng/mL). Ion ratios were ± 15% for all analytes. For authentic patient specimens (n = 48, 76 positive results), there was excellent correlation between the UPLC-MS-MS results and the previous method. The best least-squares fit had an equation of y = 1.0708x + 1.6521, r(2) = 0.9822. This UPLC-MS-MS method is suitable for the quantification of benzodiazepines and hypnotics in serum and plasma, and offers fast, reliable and sensitive results.


Explore Compound Types